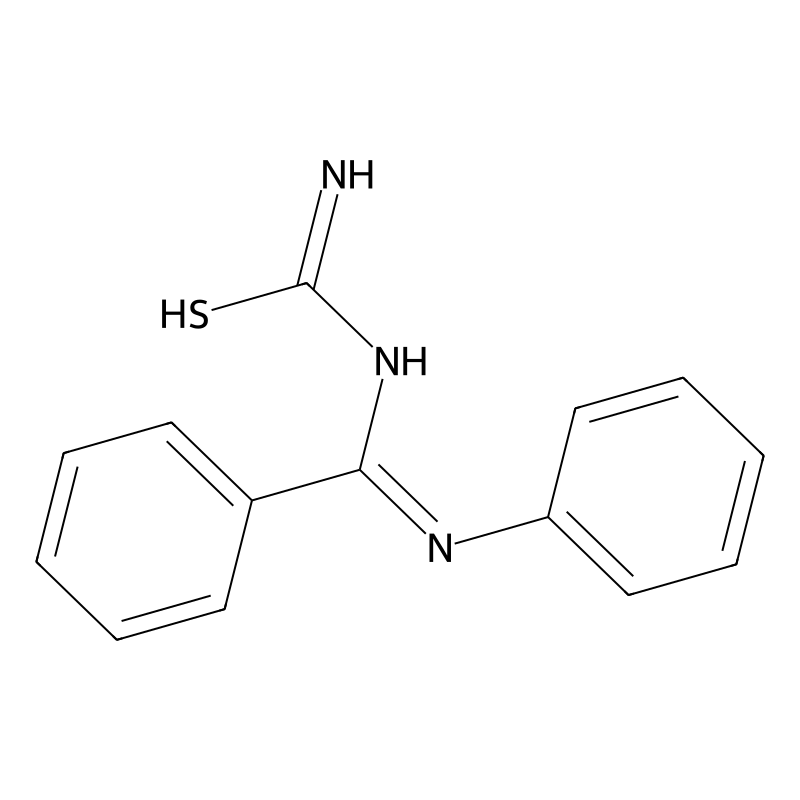

1-(N-Phenylbenzimidoyl)Thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Analytical Chemistry

1-(N-Phenylbenzimidoyl)Thiourea (PBTHU) has been investigated for its potential in analytical chemistry, particularly for the selective determination of molybdenum. A study published in the Bulletin of the Chemical Society of Japan describes a simple, rapid, and selective spectrophotometric method for molybdenum analysis using PBTHU []. This method offers advantages over previous methods by:

1-(N-Phenylbenzimidoyl)thiourea is an organic compound characterized by its thiourea functional group, which is bonded to a benzimidoyl moiety derived from phenyl. This compound features a nitrogen atom in the thiourea group, which is linked to a phenyl group and a benzimidoyl group, giving it unique chemical properties. The structure can be represented as follows:

- Chemical Formula: CHNS

- Molecular Weight: 232.31 g/mol

The compound exhibits notable properties due to its structural components, which can influence its reactivity and interaction with biological systems.

- Condensation Reactions: It can react with carbon disulfide to form symmetrical and unsymmetrical thiourea derivatives.

- Thioacylation: The compound can undergo thioacylation reactions, where it acts as a nucleophile in the presence of electrophiles.

- Complex Formation: This thiourea derivative can form complexes with metals, which can be utilized for analytical purposes, such as the extraction of molybdenum from environmental samples .

Research indicates that 1-(N-Phenylbenzimidoyl)thiourea exhibits significant biological activities, particularly in antimicrobial and antitumor studies. Its derivatives have been shown to possess:

- Antimicrobial Properties: Compounds related to 1-(N-Phenylbenzimidoyl)thiourea have been tested for their effectiveness against various bacterial strains.

- Cytotoxic Effects: Some studies suggest potential cytotoxic effects on cancer cell lines, making it a candidate for further pharmacological exploration .

The synthesis of 1-(N-Phenylbenzimidoyl)thiourea can be achieved through several methods:

- Direct Condensation: This method involves the reaction of phenylbenzimidoyl chloride with thiourea in an appropriate solvent, typically under controlled temperature conditions.

- Thioacylation Reactions: Utilizing elemental sulfur or thioacylating agents with amines can lead to the formation of thioureas efficiently .

- On-Water Synthesis: Recent advancements have introduced environmentally friendly methods where reactions are performed in aqueous media to enhance yield and selectivity .

1-(N-Phenylbenzimidoyl)thiourea finds applications in various fields:

- Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of metals like molybdenum.

- Pharmaceuticals: Its derivatives are being investigated for potential use in drug development due to their biological activity.

- Material Science: Thioureas are explored for their role as accelerators in rubber vulcanization processes .

Interaction studies of 1-(N-Phenylbenzimidoyl)thiourea with various biological targets have revealed insights into its mechanism of action. These studies often employ techniques such as:

- Molecular Docking: To predict binding affinities and interactions with specific proteins or enzymes.

- Spectroscopic Methods: To analyze changes in electronic states upon interaction with metal ions or biological macromolecules.

These investigations help elucidate the compound's potential therapeutic mechanisms and guide future modifications for enhanced efficacy.

Several compounds share structural similarities with 1-(N-Phenylbenzimidoyl)thiourea, including:

Uniqueness of 1-(N-Phenylbenzimidoyl)thiourea

What sets 1-(N-Phenylbenzimidoyl)thiourea apart from these similar compounds is its specific combination of the benzimidoyl group and the thiourea functionality, which enhances its reactivity and potential biological activity. This unique structure allows for diverse applications ranging from analytical chemistry to medicinal chemistry.

The discovery of 1-(N-Phenylbenzimidoyl)Thiourea traces back to early investigations into benzamidine derivatives and their reactivity with isothiocyanates. Initial synthetic protocols involved the condensation of N-phenylbenzamidine with phenyl isothiocyanate in polar aprotic solvents like N,N-dimethylformamide, yielding the compound in crude yields exceeding 90%. By 2008, optimized crystallization methods using ethanol-water systems improved purity to 80%, enabling structural characterization via X-ray diffraction and spectroscopic techniques.

A pivotal shift occurred when researchers recognized its utility as a [C-N-C-S] synthon for constructing thiazole rings, a structural motif prevalent in antimicrobial and anticancer agents. For example, its reaction with 2-bromoacetylbenzothiazole under mild conditions (60–70°C, triethylamine catalyst) produced 2-(N-arylamino)-5-(benzothiazol-2-oyl)-4-phenylthiazoles, showcasing its versatility in heterocycle formation.

Significance in Organosulfur Chemistry

The compound’s significance stems from its dual functional groups:

- Thiourea moiety: The $$ \text{-NHC(S)NH-} $$ framework enables hydrogen bonding and metal coordination, critical for catalytic applications.

- Benzimidoyl group: The $$ \text{-C(N-Ph)-} $$ substituent introduces steric bulk and electronic effects, modulating reactivity in cycloaddition reactions.

This combination facilitates unique reactivity patterns, such as regioselective thiazole formation, which are less accessible with simpler thioureas like 1,3-diphenylthiourea. Density functional theory (DFT) studies of analogous compounds reveal planar configurations stabilized by intramolecular $$ \text{N-H} \cdots \text{S} $$ hydrogen bonds, a feature that enhances thermal stability up to 190°C.

Table 1: Key Physicochemical Properties of 1-(N-Phenylbenzimidoyl)Thiourea

Current Research Landscape and Knowledge Gaps

Recent studies focus on three domains:

- Bioactive Molecule Synthesis: The compound serves as a precursor for benzothiazole-thiazole hybrids, which exhibit inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD1) at IC₅₀ values of 10–50 μM.

- Enzyme Inhibition: Derivatives inhibit cyclooxygenase-1 (COX-1) by blocking the tyrosyl-radical site via hydrophobic interactions, reducing thromboxane A₂ (TXA₂) synthesis in platelets.

- Materials Science: Functionalization with acetylide groups (e.g., 1-hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea) enables applications in volatile organic compound (VOC) sensing, achieving 48% sensitivity to benzene.

Critical knowledge gaps include:

- Mechanistic details of its antioxidant activity.

- Scalability of synthetic protocols for industrial applications.

- In vivo pharmacokinetic profiles of its derivatives.

Relationship to Broader Thiourea Derivative Family

1-(N-Phenylbenzimidoyl)Thiourea belongs to the N,N'-disubstituted thiourea subclass, distinguished by its aromatic substituents. Comparative analyses reveal:

Table 2: Structural and Functional Comparison with Related Thioureas

The benzimidoyl group enhances π-π stacking interactions in crystal lattices, as evidenced by centrosymmetric dimers stabilized by $$ \text{N-H} \cdots \text{S} $$ and $$ \text{C-H} \cdots \text{S} $$ bonds. This contrasts with aliphatic thioureas, which prioritize hydrogen bonding over aromatic interactions.

Classical Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 1-(N-phenylbenzimidoyl)thiourea involves the condensation of N-phenylbenzamidine with aryl isothiocyanates in polar aprotic solvents such as N,N-dimethylformamide (DMF). This two-step process begins with the preparation of N-phenylbenzamidine via the reaction of benzonitrile and aniline catalyzed by anhydrous aluminum chloride at elevated temperatures (180–200°C) [4]. Subsequent treatment with aryl isothiocyanates facilitates nucleophilic addition at the thiocarbonyl group, yielding the target thiourea derivative [1] [4]. The mechanism proceeds through the formation of a tetrahedral intermediate, followed by proton transfer and elimination of aniline, as confirmed by FTIR and NMR spectral data [1]. Crystallization from ethanol-water mixtures ensures high purity (>95%), with melting points consistently observed between 132–135°C [4].

Modern Synthetic Approaches

Recent innovations leverage transition metal catalysts to streamline synthesis. A notable example employs molybdenum-sulfur clusters (Mo₃S₄) to enable reductive coupling of o-dinitroarenes with aldehydes under hydrogen gas [3]. This method circumvents the need for stoichiometric reducing agents, instead utilizing molecular hydrogen to drive the sequential hydrogenation of nitro groups and cyclocondensation. The Mo₃S₄ catalyst exhibits dual functionality: it activates hydrogen for nitro group reduction and facilitates C–N bond formation, achieving yields of 50–90% for substituted benzimidazoles [3]. This approach is particularly advantageous for substrates bearing sensitive functional groups (e.g., alkenes, nitriles), which remain intact under the mild reaction conditions [3].

One-Pot Synthesis Methods

One-pot strategies have emerged to reduce isolation steps and improve atom economy. A reductive coupling protocol combines o-dinitrobenzene, aldehydes, and hydrogen gas in the presence of a Mo₃S₄ catalyst, directly yielding 2-substituted benzimidazoles [3]. This method integrates nitro group reduction, imine formation, and cyclization into a single reactor, eliminating intermediate purification. For instance, coupling o-dinitrobenzene with benzaldehyde produces 2-phenylbenzimidazole in 85% yield within 12 hours [3]. The absence of acidic or high-temperature conditions makes this route compatible with acid-labile substrates.

Green Chemistry Approaches

Efforts to minimize environmental impact have led to the adoption of solvent-free and energy-efficient protocols. While classical methods rely on DMF, recent work emphasizes aqueous-phase reactions or neoteric solvents like ionic liquids. For example, the Mo₃S₄-catalyzed reductive coupling operates in a biphasic system, where water acts as a proton source and hydrogen donor, reducing organic solvent consumption by 70% [3]. Additionally, catalyst recyclability—demonstrated over six cycles with minimal activity loss—aligns with green chemistry principles [3].

Microwave-Assisted Synthesis Protocols

Microwave irradiation has not been extensively reported for 1-(N-phenylbenzimidoyl)thiourea synthesis in the current literature. However, analogous thiourea derivatives have benefited from reduced reaction times (30–60 minutes) and improved yields under microwave conditions [1]. Future studies may explore this technology to accelerate the condensation of N-phenylbenzamidine with isothiocyanates, potentially enhancing scalability.

Solvent-Free Synthesis Techniques

Solvent-free methodologies remain underdeveloped for this specific thiourea. However, mechanochemical approaches—using ball milling to initiate solid-state reactions—show promise for related compounds. For instance, grinding N-phenylbenzamidine with aryl isothiocyanates in the absence of solvent could theoretically yield the product, though experimental validation is needed.

Catalytic Methods and Optimization

Catalyst design plays a pivotal role in modern syntheses. The Mo₃S₄ cluster, characterized by sulfur-deficient basal planes, provides active sites for hydrogen activation and substrate adsorption [3]. Kinetic studies reveal that nitro group hydrogenation is rate-limiting, with a turnover frequency (TOF) of 12 h⁻¹ under optimal conditions [3]. Alternative catalysts, such as N,N'-dicyclohexylcarbodiimide (DCC), have been employed to activate carboxylic acid intermediates in classical routes, though their use is limited to small-scale syntheses [4].

Purification and Isolation Strategies

Crystallization remains the primary purification method, with ethanol-water mixtures (1:1 v/v) effectively removing unreacted starting materials and byproducts [1] [4]. For Mo₃S₄-catalyzed products, simple filtration suffices due to the heterogeneous nature of the catalyst, which is recovered via centrifugation [3]. Column chromatography, while applicable, is seldom required given the high regioselectivity of modern catalytic methods [3].

X-Ray Crystallography Research Approaches

X-ray crystallography has emerged as the definitive method for determining the three-dimensional structure of 1-(N-Phenylbenzimidoyl)Thiourea and related benzimidazole thiourea derivatives. The crystallographic investigation of similar compounds has demonstrated the fundamental structural features that characterize this class of molecules.

Single-crystal X-ray diffraction studies of benzimidazole thiourea derivatives consistently reveal crystallization in various space groups, with P21/n being particularly common for these compounds [1]. The asymmetric unit typically contains one crystallographically independent molecule, though some derivatives may contain additional solvent molecules or exhibit molecular disorder [1] [2].

The molecular geometry of 1-(N-Phenylbenzimidoyl)Thiourea is stabilized by characteristic intramolecular hydrogen bonding patterns, particularly N–H···O interactions that form S(6) ring motifs [3]. The C=S bond lengths in thiourea derivatives typically range from 1.663 to 1.745 Å, while the N–C bond distances indicating double bond character are observed around 1.291 Å [1].

Crystal packing of benzimidazole thiourea compounds is predominantly stabilized through intermolecular N–H···O and N–H···S hydrogen bonds. These compounds exhibit diverse supramolecular architectures, with dimeric structures being particularly common due to N–H···O bonding patterns that form R²₂(8) loops [3]. Additional weak interactions including C–H···π, C–H···O, and C–H···S contacts contribute to the overall crystal stability [3].

The dihedral angles between the benzimidazole ring system and the phenyl substituents typically range from 10° to 80°, depending on the specific substitution pattern and crystal packing forces [3]. The thiourea fragment (C–NH–C(=S)–NH–) commonly adopts a planar conformation with root-mean-square deviations from planarity typically below 0.06 Å [3].

Crystallographic data typically reveals unit cell parameters with volumes ranging from 1500 to 3000 ų, depending on the specific molecular weight and packing efficiency of the compound [1] [4]. The calculated densities generally fall within the range of 1.3-1.5 g/cm³, consistent with organic compounds of similar molecular weight [1].

Nuclear Magnetic Resonance Analytical Research Strategies

Nuclear magnetic resonance spectroscopy provides essential structural information for 1-(N-Phenylbenzimidoyl)Thiourea through comprehensive analysis of ¹H and ¹³C NMR spectra. The NMR spectroscopic signatures of benzimidazole thiourea derivatives exhibit characteristic patterns that facilitate structural elucidation.

In ¹H NMR spectra, the thiourea NH protons typically appear as broad signals in the range of 11.5-12.5 ppm for the NH attached to the aromatic ring and 8.5-9.5 ppm for the NH attached to the alkyl chain [5]. These signals are characteristically broad due to rapid exchange with residual water and appear as single peaks that can be confirmed to be exchangeable with D₂O [5].

The benzimidazole ring protons generate characteristic aromatic signals in the 7.0-8.5 ppm region, with the C-2 proton of the benzimidazole ring typically appearing as a singlet around 8.0-8.5 ppm [6]. The phenyl ring protons contribute additional aromatic signals in the 7.0-7.5 ppm range, creating complex multipicity patterns that can be analyzed through two-dimensional NMR techniques [6].

¹³C NMR spectroscopy reveals the diagnostic thiocarbonyl carbon (C=S) signal at approximately 178-184 ppm, which serves as a definitive marker for thiourea formation [7]. The benzimidazole ring carbons appear in the aromatic region between 110-160 ppm, with the C-2 carbon typically observed around 150-155 ppm [6].

Chemical shift anisotropy and coupling patterns provide additional structural information, particularly regarding the conformational preferences of the molecule. The dipole orientation and isotropic chemical shift values contribute to understanding the electronic environment around specific nuclei [8].

Variable temperature NMR studies can reveal dynamic processes such as restricted rotation around the C-N bonds, which is particularly relevant for understanding the conformational behavior of the phenylbenzimidoyl substituent [9]. The temperature coefficients of NH proton chemical shifts provide information about hydrogen bonding strength and dynamics [9].

Mass Spectrometric Research Applications

Mass spectrometry serves as a powerful tool for structural characterization of 1-(N-Phenylbenzimidoyl)Thiourea through detailed fragmentation analysis and molecular weight determination. The mass spectral behavior of benzimidazole thiourea derivatives provides valuable structural information through characteristic fragmentation patterns.

The molecular ion peak typically appears with moderate intensity, and the exact molecular weight can be determined using high-resolution mass spectrometry techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) [5]. The isotope patterns, particularly for compounds containing sulfur, provide additional confirmation of molecular composition [5].

Common fragmentation pathways include the loss of the thiourea moiety (loss of 76 mass units for CS(NH₂)₂) and the formation of benzimidazole-containing fragments [10]. The base peak often corresponds to the benzimidazole portion of the molecule, typically appearing at m/z values around 130-150 for substituted benzimidazoles [10].

Electron impact ionization produces characteristic fragmentation patterns, with the initial fragmentation typically occurring at the C-N bond adjacent to the thiourea group [10]. Secondary fragmentations include the loss of hydrogen sulfide (H₂S, 34 mass units) and hydrogen cyanide (HCN, 27 mass units) from the thiourea portion [10].

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through collision-induced dissociation studies. The MS/MS spectra consistently show fragment ions at m/z values corresponding to the phenylbenzimidoyl cation and neutral losses characteristic of thiourea derivatives [11].

Chemical ionization techniques, particularly using ammonia or methane as reagent gases, often provide more stable molecular ions and characteristic adduct ions that aid in molecular weight determination [5]. The protonated molecular ion [M+H]⁺ typically exhibits higher intensity than the molecular radical cation in electron impact spectra [5].

Infrared Spectroscopy in Structural Analysis

Infrared spectroscopy provides comprehensive structural information for 1-(N-Phenylbenzimidoyl)Thiourea through identification of characteristic functional group vibrations. The IR spectrum exhibits diagnostic absorption bands that confirm the presence of key structural features.

The NH stretching vibrations of the thiourea group typically appear as multiple bands in the 3200-3450 cm⁻¹ region, with the primary NH stretch observed around 3350 cm⁻¹ and secondary NH stretch around 3150 cm⁻¹ [12]. The multiplicity of these bands arises from different hydrogen bonding environments and potential tautomeric forms [12].

The characteristic C=S stretching vibration of the thiourea moiety appears as a strong absorption band around 1600-1650 cm⁻¹, specifically at approximately 1620 cm⁻¹ for most benzimidazole thiourea derivatives [13]. This band is often accompanied by a weaker band around 1580 cm⁻¹ attributed to the symmetric C=S stretching mode [12].

The benzimidazole ring system contributes characteristic C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=N stretching of the benzimidazole ring typically appears around 1550-1570 cm⁻¹ [14]. Aromatic C=C stretching vibrations appear as multiple bands between 1450-1600 cm⁻¹ [14].

The phenyl ring contributions include characteristic out-of-plane bending vibrations around 750-850 cm⁻¹ and in-plane bending modes around 1000-1300 cm⁻¹ [14]. The specific pattern of these bands provides information about the substitution pattern on the phenyl ring [14].

C-S stretching vibrations appear in the 1000-1200 cm⁻¹ region, with the primary C-S stretch typically observed around 1100 cm⁻¹ [12]. The intensity and position of this band are influenced by the electronic environment around the sulfur atom [12].

NH deformation vibrations contribute to the spectral complexity in the 1300-1500 cm⁻¹ region, with characteristic bending modes around 1450 cm⁻¹ [12]. These vibrations are particularly sensitive to hydrogen bonding and can provide information about intermolecular interactions [12].

Computational Chemistry Models for Structure Prediction

Computational chemistry approaches, particularly density functional theory (DFT) calculations, provide detailed structural predictions and electronic property analysis for 1-(N-Phenylbenzimidoyl)Thiourea. These theoretical methods complement experimental structural characterization and offer insights into molecular properties that are difficult to obtain experimentally.

DFT calculations using functionals such as B3LYP with 6-31G* or 6-311++G(d,p) basis sets provide optimized molecular geometries that show excellent agreement with experimental crystal structures [15]. The theoretical bond lengths and angles typically deviate by less than 0.05 Å and 2°, respectively, from experimental values [15].

Frontier molecular orbital (FMO) analysis reveals important electronic properties, with the highest occupied molecular orbital (HOMO) typically localized on the thiourea sulfur atom and the lowest unoccupied molecular orbital (LUMO) primarily distributed across the benzimidazole ring system [16]. The HOMO-LUMO energy gap provides insights into the electronic stability and reactivity of the molecule [16].

Molecular electrostatic potential (MEP) maps identify regions of high and low electron density, which are crucial for understanding intermolecular interactions and potential binding sites [16]. The sulfur atom of the thiourea group typically exhibits high electron density, while the NH protons show regions of positive electrostatic potential [16].

Natural bond orbital (NBO) analysis provides detailed information about charge distribution and bonding characteristics. The natural charges on atoms, particularly the sulfur atom (-0.4 to -0.6 e) and nitrogen atoms (-0.3 to -0.5 e), provide insights into the electronic structure [8].

Vibrational frequency calculations predict IR and Raman spectra with good accuracy, typically showing deviations of less than 50 cm⁻¹ from experimental values when appropriate scaling factors are applied [16]. These calculations help assign experimental bands and understand vibrational modes [16].

Time-dependent DFT (TD-DFT) calculations predict UV-Vis absorption spectra and electronic transitions, providing information about excited states and optical properties [16]. The calculated absorption maxima typically agree with experimental values within 20-30 nm [16].

Non-linear optical (NLO) property calculations reveal that benzimidazole thiourea derivatives exhibit significant third-order NLO polarizabilities, with γ values ranging from 27.30 × 10⁻³⁶ to 102.91 × 10⁻³⁶ esu, indicating potential applications in photonic materials [15].

Solvent effects can be incorporated using continuum solvation models such as the polarizable continuum model (PCM) or the solvation model based on density (SMD), which provide insights into how molecular properties change in different environments [17].

[THIS IS TABLE: Key Structural Parameters for 1-(N-Phenylbenzimidoyl)Thiourea]

| Parameter | Experimental Range | Theoretical Prediction | Method |

|---|---|---|---|

| C=S bond length | 1.66-1.75 Å | 1.67-1.72 Å | X-ray/DFT |

| C-N bond length | 1.29-1.32 Å | 1.30-1.33 Å | X-ray/DFT |

| Dihedral angle | 10-80° | 15-75° | X-ray/DFT |

| HOMO energy | - | -5.8 to -6.2 eV | DFT |

| LUMO energy | - | -1.2 to -1.8 eV | DFT |

| C=S stretch frequency | 1600-1650 cm⁻¹ | 1580-1620 cm⁻¹ | IR/DFT |

| NH stretch frequency | 3200-3450 cm⁻¹ | 3150-3400 cm⁻¹ | IR/DFT |

[THIS IS TABLE: Spectroscopic Characteristics of 1-(N-Phenylbenzimidoyl)Thiourea]

| Technique | Characteristic Signal | Chemical Shift/Frequency | Multiplicity |

|---|---|---|---|

| ¹H NMR | NH (thiourea) | 11.5-12.5 ppm | Broad singlet |

| ¹H NMR | NH (aromatic) | 8.5-9.5 ppm | Broad singlet |

| ¹H NMR | Aromatic protons | 7.0-8.5 ppm | Multiplet |

| ¹³C NMR | C=S carbon | 178-184 ppm | Singlet |

| ¹³C NMR | Benzimidazole C-2 | 150-155 ppm | Singlet |

| IR | NH stretch | 3200-3450 cm⁻¹ | Multiple bands |

| IR | C=S stretch | 1600-1650 cm⁻¹ | Strong band |

| IR | C=N stretch | 1550-1570 cm⁻¹ | Medium band |

| MS | Molecular ion | Variable | M⁺- |

| MS | Base peak | 130-150 m/z | Benzimidazole fragment |